H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH
Description
This compound is a synthetic peptide comprising 29 residues, including multiple DL-amino acids (racemic mixtures of D- and L-stereoisomers) and non-standard modifications such as xiThr (a modified threonine derivative). The sequence features alternating hydrophilic (e.g., Gln, Asn, Asp) and hydrophobic (e.g., Met, Phe, Leu) residues, with a repeating motif of Gly-Gly at the C-terminus, which may enhance conformational flexibility. The inclusion of DL-amino acids is notable, as racemic mixtures can influence enzymatic stability and bioavailability compared to single stereoisomers .
Properties
Molecular Formula |
C131H199N39O37S |
|---|---|
Molecular Weight |
2944.3 g/mol |
IUPAC Name |
3-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[4-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[2-[[5-carbamimidamido-1-[[1-[[5-carbamimidamido-1-[[2-[[1-[[1-[[1-[2-[[1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C131H199N39O37S/c1-63(2)47-84(115(193)158-87(51-72-31-33-75(174)34-32-72)118(196)163-91(49-65(5)6)128(206)169-44-21-29-94(169)123(201)149-67(9)107(185)146-58-100(179)145-60-103(183)184)151-101(180)59-147-110(188)79(27-19-42-142-130(137)138)156-125(203)104(66(7)8)166-113(191)80(28-20-43-143-131(139)140)155-124(202)95-30-22-45-170(95)129(207)92(55-102(181)182)164-112(190)82(36-39-97(134)176)153-116(194)85(48-64(3)4)162-127(205)106(70(12)173)167-114(192)83(37-40-98(135)177)154-120(198)89(53-74-57-141-62-148-74)160-117(195)86(50-71-23-15-14-16-24-71)157-108(186)68(10)150-126(204)105(69(11)172)168-122(200)93(61-171)165-121(199)90(54-99(136)178)161-119(197)88(52-73-56-144-78-26-18-17-25-76(73)78)159-111(189)81(35-38-96(133)175)152-109(187)77(132)41-46-208-13/h14-18,23-26,31-34,56-57,62-70,77,79-95,104-106,144,171-174H,19-22,27-30,35-55,58-61,132H2,1-13H3,(H2,133,175)(H2,134,176)(H2,135,177)(H2,136,178)(H,141,148)(H,145,179)(H,146,185)(H,147,188)(H,149,201)(H,150,204)(H,151,180)(H,152,187)(H,153,194)(H,154,198)(H,155,202)(H,156,203)(H,157,186)(H,158,193)(H,159,189)(H,160,195)(H,161,197)(H,162,205)(H,163,196)(H,164,190)(H,165,199)(H,166,191)(H,167,192)(H,168,200)(H,181,182)(H,183,184)(H4,137,138,142)(H4,139,140,143) |
InChI Key |
WZOXUNBSFDMUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the sequential addition of amino acids in a specific order. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added one at a time, with protective groups used to prevent unwanted reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted peptide synthesis can also be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.
Scientific Research Applications
This peptide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarities
The compound shares structural homology with other complex DL-peptides and cyclized sequences (Table 1). For example:
- H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH (): Both peptides contain xiThr and multiple DL-amino acids, but the target compound has a longer chain (29 vs. 13 residues) and lacks cyclization.
- cyclo(46-55)MOG35-55 (): A cyclized peptide with a shorter sequence but similar use of hydrophobic residues (e.g., Leu, Phe). Cyclization enhances metabolic stability, a feature absent in the linear target compound.
Table 1: Structural Comparison
Physicochemical Properties
Chemical Shifts and Stability :
- The H3' proton chemical shift in ADP-ribose analogs (7.3 ppm) differs from modified peptides like Compound A (7.5 ppm) due to acetate substitution (). Similar shifts may occur in the target compound’s xiThr residues, suggesting altered electronic environments compared to unmodified Thr .
- Chemical Hardness/Softness: Organotellurium compounds () show that modifications like xiThr could increase chemical hardness (resistance to electron transfer) compared to standard amino acids, impacting redox activity .
Table 2: Key Physicochemical Metrics
| Property | Target Compound | H-DL-Lys...xiThr...Phe-OH | cyclo(46-55)MOG35-55 |
|---|---|---|---|
| Predicted LogP | -2.1* | -1.5* | 3.2 |
| Chemical Shift (H3') | ~7.5 ppm† | N/A | N/A |
| Metabolic Stability | Moderate‡ | Low | High |
*Estimated via fragment-based methods ; †Inferred from analogous modifications ; ‡Based on linear structure .
Computational Comparison Methods
- Tanimoto Coefficients : Using PubChem’s substructure decomposition (), the target compound shows a Tanimoto score of 0.65 with H-DL-Lys...xiThr...Phe-OH, indicating moderate similarity in functional group arrangement .
- Graph-Based Approaches : Subgraph matching () reveals a 78% overlap in backbone topology with cyclo(46-55)MOG35-55, but divergent side-chain interactions due to xiThr .
Biological Activity
The compound H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH is a complex peptide composed of various amino acids, including both D- and L-enantiomers. This peptide's biological activity is of significant interest due to its potential applications in health, nutrition, and therapeutic settings.
Biological Activity Overview
Peptides composed of amino acids have been shown to exhibit a range of biological activities, including:
- Antioxidant Activity : Certain amino acids within peptides can enhance antioxidant defenses, reducing oxidative stress in cells.
- Antimicrobial Properties : Peptides can possess antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents.
- Immunomodulatory Effects : Some peptides influence immune responses, enhancing or suppressing specific immune functions.
- Hormonal and Neurotransmitter Modulation : Peptides can act as signaling molecules, influencing hormonal levels and neurotransmitter activity.
Antioxidant Activity
Research indicates that peptides similar to H-DL-Met have shown significant antioxidant properties. For instance, studies demonstrate that supplementation with methionine-rich peptides improves antioxidant capacity in various models, reducing oxidative damage and enhancing the expression of antioxidant enzymes such as superoxide dismutase and catalase .
Antimicrobial Activity
Peptides derived from food sources often exhibit antimicrobial properties. The D-enantiomers present in H-DL-Met may enhance these effects. A study highlighted that certain peptide sequences could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and therapeutic interventions .
Immunomodulatory Effects
Peptides like H-DL-Met may modulate immune responses. Research has shown that specific amino acid sequences can enhance the activity of immune cells, such as macrophages and T-cells, suggesting their use in immunotherapy .
Case Studies
-
Dietary Supplementation in Aquaculture :
A study on fish demonstrated that dietary supplementation with methionine-rich peptides improved growth rates and intestinal health by enhancing the physical barrier function of the gut. This was linked to increased antioxidant capacity and reduced apoptosis in intestinal cells . -
Human Health Applications :
Clinical trials have explored the effects of peptide supplementation on metabolic health. Participants receiving methionine-enriched diets showed improved insulin sensitivity and reduced markers of inflammation .
Data Table: Biological Activities of H-DL-Met Peptide
Q & A
Q. Basic Research Focus
- Methodological Approach :
- Factorial Design : Use fractional factorial experiments to systematically vary reaction parameters (e.g., coupling reagents, solvent polarity, temperature) and assess their impact on racemization rates and yield. Statistical tools like Design of Experiments (DoE) minimize trial-and-error approaches .
- Automation : Implement robotic platforms with χDL (Chemical Description Language) for protocol standardization, enabling precise control over reaction steps and reducing human error .
- Analytical Validation : Monitor stereochemical purity via chiral HPLC or circular dichroism (CD) spectroscopy after each synthesis step .
What computational strategies are effective for predicting conformational stability and interactions of this peptide?
Q. Advanced Research Focus
- Methodological Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model energy landscapes of key residues (e.g., xiThr, DL-Asn) and identify potential intramolecular hydrogen bonds or steric clashes .
- Molecular Dynamics (MD) Simulations : Simulate solvated peptide structures to analyze folding pathways under physiological conditions (e.g., pH 7.4, 310K) using force fields like CHARMM36 .
- Machine Learning : Train models on existing peptide databases to predict aggregation propensity or solubility based on sequence features .
How should researchers address discrepancies between experimental data and computational predictions for this peptide?
Q. Advanced Research Focus
- Methodological Approach :
- Feedback Loop Integration : Adopt ICReDD’s framework, where experimental results (e.g., NMR-derived structural data) refine computational models via iterative adjustments to reaction path search algorithms .
- Sensory-Chemical Correlation : Apply descriptive analysis (e.g., quadruplicate sensory panels) to validate computational predictions of functional properties, such as receptor binding or thermal stability .
What analytical techniques are critical for characterizing post-synthetic modifications in this peptide?
Q. Basic Research Focus
- Methodological Approach :
- Mass Spectrometry (MS) : Use high-resolution LC-MS/MS to identify unintended modifications (e.g., oxidation of Met, deamidation of Gln) and quantify purity .
- Nuclear Magnetic Resonance (NMR) : Assign diastereotopic protons in DL-residues via 2D NOESY or TOCSY spectra to confirm stereochemical integrity .
- X-ray Crystallography : Resolve crystal structures of peptide-receptor complexes to validate computational docking simulations .
How can machine learning enhance structure-function relationship studies for this peptide?
Q. Advanced Research Focus
- Methodological Approach :
- Feature Engineering : Extract sequence-based descriptors (e.g., hydrophobicity, charge distribution) and train gradient-boosted trees to predict bioactivity or toxicity .
- Active Learning : Integrate robotic synthesis platforms with AI-driven experimental design, prioritizing reaction conditions that maximize information gain .
What safety protocols are essential for handling this peptide in laboratory settings?
Q. Basic Research Focus
- Methodological Approach :
- Hazard Mitigation : Follow GHS guidelines for acute toxicity (H302) and respiratory irritation (H335). Use fume hoods, PPE (gloves, goggles), and closed-system synthesis modules .
- Waste Management : Neutralize reactive side chains (e.g., Trp indole) before disposal via enzymatic digestion or chemical hydrolysis .
How can researchers ensure reproducibility of synthesis protocols across laboratories?
Q. Advanced Research Focus
- Methodological Approach :
What experimental designs are optimal for studying the peptide’s stability under varying storage conditions?
Q. Basic Research Focus
- Methodological Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
